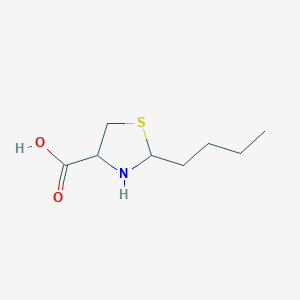

2-Butyl-1,3-thiazolidine-4-carboxylic acid

Description

Overview of Thiazolidine-4-carboxylic Acid Scaffolds in Academic Research

Thiazolidine-4-carboxylic acids are a class of heterocyclic compounds structurally analogous to the amino acid proline, but with a sulfur atom at the first position of the five-membered ring. nih.govresearchgate.net The foundational structure is typically synthesized through the condensation reaction of L-cysteine with an aldehyde or a ketone. novapublishers.commcmaster.ca This straightforward synthesis allows for a wide variety of substituents to be introduced at the 2-position of the thiazolidine (B150603) ring, creating a diverse library of derivatives for investigation. novapublishers.com

A key feature of this synthesis is the creation of a new chiral center at the C-2 position, which, in addition to the inherent chirality of the C-4 position from L-cysteine, results in the formation of diastereomers (typically cis and trans isomers). researchgate.netnanobioletters.com The ratio of these isomers can be influenced by the reaction conditions, such as the solvent used. researchgate.net

The thiazolidine-4-carboxylic acid scaffold is a recurring motif in compounds exhibiting a broad spectrum of biological activities. Researchers have explored these derivatives for their potential as inhibitors of various enzymes and as agents with a range of pharmacological properties. nih.govresearchgate.net The core structure serves as a versatile backbone for designing molecules that can interact with specific biological targets. For instance, derivatives have been synthesized and evaluated as inhibitors of tyrosinase, urease, and influenza neuraminidase. researchgate.netnih.govresearchgate.net The inherent reactivity and structural features of the thiazolidine ring make it a privileged scaffold in the development of novel bioactive agents. nih.gov

Table 1: Investigated Biological Activities of 2-Substituted Thiazolidine-4-carboxylic Acid Derivatives

| Biological Activity Investigated | Example of 2-Substituent | Research Focus |

| Tyrosinase Inhibition | 2-(2,4-dimethoxyphenyl) | Development of agents to control melanin (B1238610) production. nih.gov |

| Urease Inhibition | Various 2-substituted analogs | Identification of inhibitors for potential applications in agriculture and medicine. researchgate.net |

| Antibacterial Activity | 2-(2-hydroxyphenyl), 2-(2-hydroxynaphthalen-1-yl) | Screening for activity against bacteria such as Pseudomonas aeruginosa and Streptococcus epidermis. ekb.eg |

| Antiviral Activity | Various aryl substituted thioprolines | Design of novel influenza neuraminidase inhibitors. researchgate.net |

| Antioxidant Properties | Various 2-alkyl/aryl derivatives | Evaluation of the capacity to scavenge free radicals. novapublishers.comnih.gov |

| Anticancer Properties | General thiazolidine-4-carboxylic acid | Preclinical evaluation against various cancer cell lines. nih.gov |

Significance of the 2-Butyl Moiety in 1,3-Thiazolidine-4-carboxylic Acid Structures

The substituent at the 2-position of the 1,3-thiazolidine-4-carboxylic acid ring plays a critical role in defining the molecule's physicochemical properties and its biological activity. This position is typically derived from the aldehyde or ketone used in the initial condensation reaction with L-cysteine. novapublishers.com The size, shape, and electronic nature of the group at C-2 can profoundly influence how the molecule binds to and interacts with a biological target, such as the active site of an enzyme. researchgate.net

An alkyl group, such as a butyl moiety, at this position imparts specific characteristics to the molecule. Alkyl groups are fundamental in drug design, primarily influencing the compound's lipophilicity, or its ability to dissolve in fats and lipids. omicsonline.org The four-carbon chain of the butyl group (chemical formula -C₄H₉) increases the hydrophobic character of the molecule compared to smaller alkyl groups like methyl or ethyl. wikipedia.org This property can be crucial for the molecule's ability to cross biological membranes and reach its intended target. omicsonline.org

Furthermore, the butyl group contributes to the steric profile of the molecule. Its size and conformational flexibility can affect the binding affinity and selectivity for a particular receptor or enzyme. wikipedia.org The bulkiness of a substituent can either promote a favorable binding conformation or, conversely, create steric hindrance that prevents effective interaction. wikipedia.org In the context of drug development, alkyl groups can also serve as "steric shields," protecting more chemically reactive parts of a molecule from enzymatic degradation, which can enhance its metabolic stability. hyphadiscovery.comnih.gov Therefore, the presence of a 2-butyl group on the thiazolidine-4-carboxylic acid scaffold is significant for modulating its pharmacokinetic and pharmacodynamic profile.

Table 2: Comparison of C-2 Substituents on Thiazolidine-4-carboxylic Acid and Their Potential Influence

| C-2 Substituent | General Chemical Class | Potential Influence on Molecular Properties |

| Phenyl | Aryl | Introduces aromaticity, potential for pi-stacking interactions with biological targets. nih.gov |

| Hydroxyphenyl | Substituted Aryl | Adds a polar hydroxyl group, potentially forming hydrogen bonds and altering solubility. ekb.eg |

| Methyl | Small Alkyl | Provides a small, non-polar group with minimal steric hindrance. mcmaster.ca |

| Butyl | Alkyl | Increases lipophilicity and steric bulk compared to smaller alkyls, potentially influencing membrane permeability and binding affinity. omicsonline.orgwikipedia.org |

| tert-Butyl | Branched Alkyl | Offers significant steric bulk, which can enhance kinetic stability but may also be susceptible to specific metabolic pathways. wikipedia.orghyphadiscovery.com |

Research Trajectories and Current Landscape for 2-Butyl-1,3-thiazolidine-4-carboxylic Acid

The current research landscape for thiazolidine-4-carboxylic acid derivatives is characterized by a systematic exploration of how different substituents at the 2-position affect biological activity. Much of the published work has concentrated on aryl substituents, driven by their ability to form specific interactions with biological targets, leading to the identification of potent enzyme inhibitors. nih.govresearchgate.net

Research into 2-alkyl-substituted thiazolidine-4-carboxylic acids is an active area, representing a logical progression in the field. novapublishers.comacs.org The systematic variation of alkyl chain length and branching allows for the fine-tuning of properties like lipophilicity and steric fit. This approach aims to optimize the potency and pharmacokinetic properties of lead compounds. While specific, in-depth studies focusing exclusively on this compound are not extensively detailed in the current body of literature, its investigation falls within this broader research trajectory.

Future research will likely involve the synthesis and biological evaluation of a series of 2-alkyl derivatives, including the 2-butyl analog, against a panel of biological targets. Such studies are essential to build a comprehensive structure-activity relationship (SAR) profile. Understanding how the size and nature of the alkyl group at C-2—from methyl to butyl and beyond—influences activity is a key goal. This systematic approach is crucial for the rational design of new therapeutic agents based on the versatile thiazolidine-4-carboxylic acid scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKWDIJKMEYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1NC(CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Butyl 1,3 Thiazolidine 4 Carboxylic Acid

Synthetic Routes to 2-Butyl-1,3-thiazolidine-4-carboxylic Acid

The synthesis of this compound, a heterocyclic compound incorporating a thiazolidine (B150603) ring, is primarily achieved through the cyclocondensation of L-cysteine with an appropriate aldehyde. This method leverages the nucleophilic character of the thiol and amino groups of cysteine to react with the electrophilic carbonyl carbon of the aldehyde, forming the five-membered thiazolidine ring.

Nucleophilic Addition Reactions for Thiazolidine Ring Formation

The fundamental reaction for forming the thiazolidine ring is the condensation of L-cysteine with an aldehyde, in this case, pentanal (valeraldehyde), to yield the 2-butyl substituted product. The reaction mechanism is believed to proceed via the formation of an imine intermediate (a Schiff base) between the amino group of L-cysteine and the aldehyde. researchgate.net This is followed by an intramolecular nucleophilic attack by the thiol group on the imine carbon. researchgate.net This cyclization results in the formation of the thiazolidine ring. researchgate.netnovapublishers.com The use of β-cyclodextrin-SO3H as a catalyst can enhance the electrophilic character of the aldehyde's carbonyl group, facilitating the initial imine formation and subsequent ring closure. nih.gov Studies have confirmed the presence of an imine intermediate through deuterium (B1214612) exchange experiments when the reaction is conducted in D2O. researchgate.net

The reaction typically results in a mixture of diastereomers, specifically the (2R,4R)-cis and (2S,4R)-trans isomers, due to the creation of a new chiral center at the C-2 position of the thiazolidine ring. novapublishers.comnanobioletters.com The stereochemistry of the starting L-cysteine (which has an R configuration at the C-4 position) is retained during the synthesis.

Stereoselective Synthesis Approaches of Thiazolidine-4-carboxylic Acids

Achieving stereoselectivity in the synthesis of 2-substituted thiazolidine-4-carboxylic acids is a significant area of research. The ratio of the cis and trans diastereomers formed can be influenced by various factors, including the solvent and the nature of the aldehyde substituent. researchgate.netnanobioletters.com For instance, in the synthesis of 2-aryl thiazolidine-4-carboxylic acids, the diastereomeric ratio has been shown to be dependent on the NMR solvent used for analysis, suggesting a possible epimerization in solution. researchgate.net This epimerization is thought to occur via a ring-opening mechanism to the Schiff's base intermediate, followed by recyclization. researchgate.netrsc.org

The formation of diastereomeric mixtures is a common outcome when reacting L-cysteine with aldehydes. novapublishers.com The cis isomer is often the thermodynamically more stable product. The separation of these diastereomers can be challenging, but their ratio can sometimes be controlled by the reaction conditions. For example, using acidified methanol (B129727) as a solvent has been reported to influence the diastereomeric ratio in the synthesis of 2-(substituted)thiazolidine-4-carboxylic acids. researchgate.net

Yield and Time-Effective Reaction Conditions for 2-Substituted Thiazolidine-4-carboxylic Acids

Efficient synthesis of 2-substituted thiazolidine-4-carboxylic acids, including the 2-butyl derivative, focuses on optimizing reaction conditions to maximize yield and minimize reaction time. A variety of solvents and catalysts have been explored. The condensation of L-cysteine with aldehydes can be carried out in a water/ethanol mixture under basic conditions. researchgate.net Another effective condition involves refluxing the reactants in ethanol. ekb.eg

Solvent-free conditions have also been investigated as an environmentally benign approach. For example, the use of ammonium (B1175870) persulfate as a catalyst at 90°C under solvent-free conditions has been reported for the synthesis of 1,3-thiazolidin-4-ones. nih.gov While this is a related structure, it highlights the potential for solvent-free methods in thiazolidine synthesis. Microwave-assisted synthesis has also emerged as a method to achieve high yields in short reaction times for related thiazolidine structures. nih.gov

The table below summarizes reaction conditions used for the synthesis of various 2-substituted thiazolidine-4-carboxylic acids, which can be adapted for the synthesis of the 2-butyl analog.

| Aldehyde Reactant | Solvent | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Salicylaldehyde | Acidified Methanol | Reflux | 98% | 1.5:1 | researchgate.net |

| 4-Nitrobenzaldehyde | Acidified Methanol | Reflux | 89% | Single isomer initially | researchgate.net |

| Substituted Benzaldehydes | Water/Ethanol (50:50) | Basic conditions | Good yields | Not specified | researchgate.net |

| Substituted Benzaldehydes | Ethanol | Reflux | Not specified | Not specified | ekb.eg |

Derivatization Strategies for this compound

The chemical structure of this compound offers multiple sites for chemical modification, primarily at the carboxylic acid group and the secondary amine within the thiazolidine ring. These derivatizations are crucial for modulating the compound's properties and for its use in further synthetic applications.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into esters and amides through standard organic synthesis protocols.

Esterification: The formation of an ester, such as an ethyl ester, can be achieved by reacting the thiazolidine with an alcohol (e.g., ethanol) in the presence of an acid catalyst. This modification can enhance the molecule's lipophilicity. For instance, L-cysteine ethyl ester has been used to create thiazolidine prodrugs of aldehydes, where the ester functionality is present from the start of the synthesis. nih.gov

Amidation: The carboxylic acid can be coupled with various amines to form amide derivatives. This is typically accomplished using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an activating agent such as OxymaPure. nih.gov This method has been successfully used to synthesize a variety of thiazolidine-2,4-dione carboxamide derivatives in excellent yields. nih.gov The synthesis of thiazolidine carboxylic acid amides can also be achieved by reacting the intermediate carboxylic acid with an amine. google.com

Protection Group Chemistry in Thiazolidine Synthesis (e.g., N-Boc Protection)

The secondary amine in the thiazolidine ring is a nucleophilic site that can participate in side reactions. To prevent this and to direct reactivity towards other parts of the molecule, protection of the nitrogen atom is often necessary. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

N-Boc protection is typically achieved by reacting the thiazolidine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). researchgate.nettsijournals.com This reaction converts the secondary amine into a carbamate, which is stable under many reaction conditions but can be readily removed when desired. The N-Boc protected thiazolidine can then be used in subsequent synthetic steps, such as esterification or amidation of the carboxylic acid, without interference from the ring nitrogen. researchgate.net The stability of N-substituted thiazolidines in solution is generally higher than their unsubstituted counterparts, as the substituent prevents the ring-opening that can lead to decomposition. researchgate.net

The table below provides examples of derivatization reactions on the thiazolidine scaffold.

| Starting Material | Reagents | Product Type | Key Features | Reference |

| Thiazolidine-4-carboxylic acid | Amine, OxymaPure/DIC | Carboxamide | High yield coupling methodology | nih.gov |

| Thiazolidine-4-carboxylic acid | Amine | Amide | General amidation of the carboxylic acid | google.com |

| Oxazolidinethiones (related heterocycle) | Di-tert-butyl dicarbonate ((Boc)2O) | N-Boc protected heterocycle | Protection of the ring nitrogen | researchgate.net |

| L-Serine (precursor to related oxazolidines) | (Boc)2O | N-Boc protected amino acid | Protection of the amino group prior to cyclization | tsijournals.com |

| L-Cysteine Ethyl Ester | Aldehyde | Thiazolidine ethyl ester | Ester group present from the start of synthesis | nih.gov |

Modification at the Nitrogen Atom of the Thiazolidine Ring

The secondary amine within the thiazolidine ring of this compound is a nucleophilic center, making it amenable to a variety of chemical modifications. The most common transformations involve acylation and alkylation reactions, which introduce new functional groups onto the nitrogen atom, thereby altering the compound's physicochemical properties.

One of the most well-documented modifications for analogous 2-substituted thiazolidine-4-carboxylic acids is N-acylation. researchgate.net This reaction typically involves the treatment of the parent thiazolidine with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base. For instance, the N-acetylation of various 2-substituted thiazolidine-4-carboxylic acids has been successfully achieved using acetic anhydride. researchgate.netnanobioletters.com This reaction proceeds by the nucleophilic attack of the thiazolidine nitrogen on the carbonyl carbon of the acetic anhydride, leading to the formation of an N-acetylated derivative. nanobioletters.com The general conditions for such a reaction often involve dissolving the thiazolidine derivative in a suitable solvent and adding the acylating agent, sometimes with gentle heating to drive the reaction to completion. google.com

While specific research detailing the N-acylation of this compound is not extensively documented in publicly available literature, the established reactivity of the thiazolidine nitrogen in similar compounds strongly suggests that it would readily undergo such transformations. The introduction of an acetyl group or other acyl moieties can significantly impact the molecule's polarity, solubility, and its ability to interact with biological targets.

Below is a representative data table illustrating the expected products from the N-acylation of this compound with common acylating agents, based on the known reactivity of this class of compounds.

| Starting Material | Reagent | Product |

| This compound | Acetic anhydride | 3-Acetyl-2-butyl-1,3-thiazolidine-4-carboxylic acid |

| This compound | Benzoyl chloride | 3-Benzoyl-2-butyl-1,3-thiazolidine-4-carboxylic acid |

| This compound | Palmitoyl chloride | 3-Palmitoyl-2-butyl-1,3-thiazolidine-4-carboxylic acid |

This interactive table is based on the general reactivity of 2-substituted thiazolidine-4-carboxylic acids and represents the predicted outcomes of N-acylation reactions.

Further research into the specific reaction conditions, yields, and biological activities of N-substituted derivatives of this compound would be a valuable contribution to the field of medicinal chemistry. The synthesis of a library of such compounds could lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

Mechanistic Investigations of 2 Butyl 1,3 Thiazolidine 4 Carboxylic Acid Formation and Transformations

Reaction Mechanisms for 1,3-Thiazolidine-4-carboxylic Acid Ring Formation

The synthesis of the 1,3-thiazolidine-4-carboxylic acid ring is a well-established cyclocondensation reaction. This process involves the reaction of an amino acid containing a thiol group, L-cysteine, with a carbonyl compound, in this case, butyraldehyde.

The formation of 2-butyl-1,3-thiazolidine-4-carboxylic acid occurs through the condensation reaction between the amino acid L-cysteine and butyraldehyde. wikipedia.orgresearchgate.net L-cysteine serves as a bi-functional nucleophile, possessing both a primary amine (-NH₂) and a thiol (-SH) group. The reaction is initiated by the nucleophilic attack of the amino group of cysteine on the electrophilic carbonyl carbon of butyraldehyde. researchgate.net This is followed by an intramolecular cyclization involving the thiol group, which attacks the intermediate, leading to the formation of the stable five-membered thiazolidine (B150603) ring. researchgate.netmcmaster.ca This type of reaction is not unique to butyraldehyde and occurs with a variety of aldehydes and ketones, making it a general method for synthesizing 2-substituted thiazolidine-4-carboxylic acids. mcmaster.caresearchgate.net

Step 1: Nucleophilic Addition: The nitrogen atom of the cysteine amino group attacks the carbonyl carbon of butyraldehyde.

Step 2: Dehydration: A molecule of water is eliminated to form a Schiff base, or imine intermediate.

Step 3: Intramolecular Cyclization: The sulfur atom of the cysteine thiol group attacks the imine carbon.

Step 4: Protonation: The resulting intermediate is protonated to yield the final this compound product.

The mechanism of thiazolidine ring formation is widely accepted to proceed through the formation of an imine intermediate, also known as a Schiff base. researchgate.netacs.org Following the initial attack of the cysteine's amino group on the aldehyde's carbonyl group, a carbinolamine intermediate is formed. mcmaster.ca This carbinolamine then undergoes dehydration to form the protonated imine (iminium ion). semanticscholar.orgnih.gov

The existence of this imine intermediate is supported by several lines of evidence. For instance, NMR studies conducted in deuterium (B1214612) oxide (D₂O) have shown a deuterium exchange at the 2-position of the thiazolidine ring, which confirms the presence of an imine intermediate in the reaction pathway. researchgate.net The subsequent step is a rapid, intramolecular nucleophilic attack by the thiol group on the imine carbon, which results in the closure of the thiazolidine ring. researchgate.net This cyclization is generally faster than intermolecular reactions due to the proximity of the reacting groups.

The formation of 2-substituted 1,3-thiazolidine-4-carboxylic acids is highly dependent on the pH of the reaction medium. semanticscholar.orgresearchgate.net The pH affects both the reaction rate and the position of the equilibrium by altering the protonation states of the reactants, particularly the amino and thiol groups of cysteine. The reaction rate often exhibits a bell-shaped profile with respect to pH. acs.org

Studies on the reaction of cysteine with formaldehyde have shown that a change in the rate-determining step occurs with varying acidity. mcmaster.caacs.org

In acidic solutions (e.g., pH 4-5) , the attack of the amine on the carbonyl group can be rate-limiting. While these conditions favor the reaction, they can be slow. semanticscholar.org

In alkaline solutions , the dehydration of the carbinolamine intermediate to form the imine becomes the rate-determining step. mcmaster.caacs.org

The binding of aldehydes to cysteine generally increases with an increasing pH in the range relevant to food and biological systems (e.g., pH 4.4 to 6.0). researchgate.net However, the stability of the resulting thiazolidine ring is also pH-dependent, with degradation often being more pronounced under acidic conditions. For example, decomposition of cysteine-aldehyde adducts is notably observed at a pH of 4.4. researchgate.net The epimerization at the C-2 position, which proceeds through ring-opening, is also dependent on both solvent and pH. researchgate.net

Reversibility and Stability of the this compound Ring

The formation of the thiazolidine ring is a reversible process, and the stability of the ring is a critical factor in its chemistry and biological applications. researchgate.netnih.gov The compound exists in equilibrium with its open-chain precursors, cysteine and butyraldehyde.

The equilibrium between the closed thiazolidine ring and the open-chain imine form is influenced by several factors, most notably pH and solvent. The ring can open non-enzymatically under physiological conditions. nih.gov

The stability of 2-substituted thiazolidine-4-carboxylic acids varies significantly with pH. researchgate.net Generally, the degradation of these adducts, which involves ring-opening, is more rapid in acidic environments. researchgate.net For example, studies on various cysteinylated aldehydes found that decomposition was slower at pH 6.0 compared to pH 4.4. researchgate.net In strongly basic solutions, C(2) substituted aliphatic thiazolidines can also readily decompose back into cysteine and the corresponding aldehyde. mcmaster.ca This reversibility is a key feature, for instance, in the design of cysteine pro-drugs, which rely on the ring-opening to release cysteine intracellularly. researchgate.netnih.gov

The equilibrium can be shifted by trapping one of the components. For example, the degradation of a thiazolidine can be accelerated by adding a substance that reacts with the released cysteine, thereby promoting the forward (ring-opening) reaction according to Le Chatelier's principle. nih.gov

The nature of the substituent at the 2-position of the thiazolidine ring has a significant impact on the compound's stability. researchgate.netresearchgate.net The electronic and steric properties of the substituent group (the butyl group in this case) influence the equilibrium between the ring-closed and ring-opened forms.

Studies comparing different 2-substituted thiazolidines have revealed clear trends:

Electronic Effects: The rate of degradation is highly dependent on the 2-substitution pattern. researchgate.net It has been observed that hydrolytic stability decreases with electron-donating substituents. researchgate.net The butyl group is an alkyl group, which is weakly electron-donating through an inductive effect.

Steric Effects: While detailed studies specifically on the 2-butyl derivative are limited, research on related compounds suggests that steric hindrance can play a role. For example, the inductive effect caused by methyl groups at the 2-position can reduce the readiness for binding nucleophiles. researchgate.net

The stability of various 2-substituted thiazolidine-4-carboxylic acids at different pH values is a key area of research, particularly in fields like food chemistry where they act as flavor precursors. researchgate.net

Data Tables

Table 1: Effect of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids

| pH | Observation | Reference |

| 4.4 | Significant degradation of cysteine-bound aldehydes observed. | researchgate.net |

| 5.2 | Degradation of cysteine-bound aldehydes observed. | researchgate.net |

| 6.0 | Decomposition of cysteine adducts is slower compared to lower pH values. | researchgate.net |

| >7.0 | Binding of aldehydes to cysteine generally increases with pH. | researchgate.net |

| Basic | C(2) substituted aliphatic thiazolidines readily decompose. | mcmaster.ca |

| Acidic | C(2) substituted aliphatic thiazolidines are generally stable. | mcmaster.ca |

Table 2: Influence of 2-Substituent on Thiazolidine Ring Stability

| 2-Substituent Type | General Stability Observation | Reference |

| Aliphatic (Alkyl) | Generally stable in strongly acidic conditions. mcmaster.ca | mcmaster.ca |

| Decompose in strongly basic solutions. mcmaster.ca | mcmaster.ca | |

| Aromatic | Proton resonances of the ring disappear in strong acid solution. | mcmaster.ca |

| Electron-donating | Decreases hydrolytic stability of the thiazolidine ring. | researchgate.net |

Mechanistic Aspects of Prodrug Activation and Release (e.g., Carbon Monoxide Release)

The activation of this compound as a prodrug is understood through the study of its structural analogs, primarily other 2-substituted-thiazolidine-4(R)-carboxylic acids. Research indicates that these compounds function as prodrugs of L-cysteine, releasing the active amino acid in vivo through a nonenzymatic ring-opening mechanism nih.gov. This process is crucial for delivering L-cysteine, a vital precursor to the antioxidant glutathione (B108866), into cells, as direct supplementation with L-cysteine is hampered by its toxicity and instability nih.gov.

The activation process is believed to initiate at physiological pH and temperature, leading to the spontaneous cleavage of the thiazolidine ring. Studies on 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a close analog, have shown that the compound dissociates to L-cysteine under these conditions nih.gov. This non-enzymatic hydrolysis suggests that the stability of the thiazolidine ring is sufficiently low in a physiological environment to allow for the release of the active L-cysteine without the need for specific enzymatic catalysis.

Further insight into the metabolic fate of these compounds comes from isotopic labeling studies. When a 2-methyl analog labeled with carbon-14 at the 2-position and the methyl group was administered to rats, a significant portion of the radioactivity was recovered as carbon dioxide in the expired air nih.gov. This finding indicates that after the initial ring-opening and release of L-cysteine, the remaining molecular fragment, which would be an aldehyde or a related species, is further metabolized. While this does not directly detail a carbon monoxide release, the formation of CO2 implies a complete breakdown of the substituent at the 2-position. The metabolic pathway for L-thiazolidine-4-carboxylic acid involves oxidation by mitochondrial proline oxidase to L-thiazoline-(4)-carboxylic acid, which is then hydrolyzed to N-formyl-cysteine. Subsequently, a cytosolic enzyme hydrolyzes N-formyl-cysteine to cysteine and formic acid nih.gov. It is plausible that 2-alkyl substituted derivatives undergo a similar metabolic cascade following the initial ring opening.

The antioxidant properties of thiazolidine-4-carboxylic acids have been attributed not only to the release of cysteine but also to the intact thiazolidine ring itself nih.gov. However, their primary role as prodrugs is centered on their ability to effectively deliver L-cysteine.

The table below summarizes the key compounds investigated in the mechanistic studies of 2-substituted-thiazolidine-4-carboxylic acid prodrug activation.

| Compound Name | Role in Mechanistic Investigation |

| 2(RS)-Methylthiazolidine-4(R)-carboxylic acid | Studied as an analog to understand the non-enzymatic ring-opening mechanism and in vivo dissociation to L-cysteine. Isotopic labeling studies demonstrated its metabolism to CO2 nih.gov. |

| 2(RS)-n-Propylthiazolidine-4(R)-carboxylic acid | Investigated as a 2-alkyl-substituted thiazolidine-4(R)-carboxylic acid that acts as a prodrug of L-cysteine nih.gov. |

| 2(RS)-n-Pentylthiazolidine-4(R)-carboxylic acid | Another 2-alkyl-substituted analog evaluated for its efficacy as an L-cysteine prodrug nih.gov. |

| L-thiazolidine-(4)-carboxylic acid (TAC) | Its metabolism was studied, showing oxidation by mitochondrial proline oxidase and subsequent hydrolysis to N-formyl-cysteine, which then yields cysteine nih.gov. |

| N-formyl-cysteine | Identified as an intermediate in the metabolism of L-thiazolidine-(4)-carboxylic acid, which is hydrolyzed to L-cysteine and formic acid nih.gov. |

Biological Activities and Molecular Interactions of 2 Butyl 1,3 Thiazolidine 4 Carboxylic Acid Derivatives

In vitro Studies on Antimicrobial Activity

Thiazolidine-4-carboxylic acid derivatives have demonstrated notable antimicrobial properties in various in vitro studies. These investigations have explored their efficacy against a spectrum of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of thiazolidin-4-one have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on 2,3-diaryl-thiazolidin-4-ones showed that all synthesized compounds exhibited antibacterial activity against six strains of both types of bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 0.008 to 0.24 mg/mL. nih.gov In this study, S. Typhimurium was the most sensitive bacterium, while S. aureus was the most resistant. nih.gov Another study synthesized a series of novel hybrid Thiazolidinone derivatives and tested them against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, Salmonella typhi) bacteria. nanobioletters.com Certain compounds in this series demonstrated high activity against all tested bacterial strains. nanobioletters.com

Conversely, a different series of thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial activity primarily against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Interestingly, only one compound from this series, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, was active against the Gram-positive bacterium S. aureus. mdpi.com Another set of thiazolidine-2,4-dione-based hybrids had no inhibitory effect on the tested Gram-negative bacteria but showed good to limited activity against Gram-positive strains, with the most active compounds having a MIC of 3.91 mg/L. nih.gov

The antibacterial effectiveness of these derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, chloro-substituted compounds have shown significant growth inhibition against all tested strains. nanobioletters.com In contrast, the presence of electron-donating groups on the phenyl ring was found to decrease antimicrobial activity. nanobioletters.com

| Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Activity Range (MIC) | Reference |

|---|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | S. aureus (most resistant) | S. Typhimurium (most sensitive) | 0.008–0.24 mg/mL | nih.gov |

| Hybrid Thiazolidinones | S. aureus | P. aeruginosa, S. typhi | High activity observed | nanobioletters.com |

| Thiazolidine-2,4-dione carboxamides | S. aureus (one compound active) | E. coli, P. aeruginosa | Weak to moderate | mdpi.com |

| Thiazolidine-2,4-dione hybrids | Various | None | MIC = 3.91 mg/L (most active) | nih.gov |

Antifungal Properties of Thiazolidine-4-carboxylic Acid Analogs

Thiazolidine-4-carboxylic acid analogs have also been investigated for their antifungal potential. Studies have shown that these compounds exhibit activity against various fungal strains, including Candida albicans and Aspergillus niger. nanobioletters.comresearchgate.net A series of novel heterocyclic thiazolidine derivatives were evaluated for their anti-fungal activity against these two strains, with one compound showing a significant zone of inhibition (14 mm) and an IC50 of 64 µg/mL against C. albicans. researchgate.net

In a study of thiazolidin-4-one derivatives, hydroxy and nitro derivatives were found to be more potent antifungal agents than the standard medication fluconazole. nanobioletters.com However, compounds with nitro, methyl, hydroxy, and methoxy (B1213986) substitutions showed no activity against C. albicans. nanobioletters.com Another study on 5-Arylidene-2,4-thiazolidinediones demonstrated that some of the synthesized compounds exhibit high fungistatic and fungicidal activity, leading to morphological changes in the cell wall of Candida yeast. nih.gov The antifungal activity of some 2,3-diaryl-thiazolidin-4-ones exceeded or was equipotent to the reference agents bifonazole (B1667052) and ketoconazole. nih.gov

| Derivative Class | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Heterocyclic thiazolidine derivatives | C. albicans, A. niger | Compound 3k showed significant activity (IC50 = 64 µg/mL against C. albicans) | researchgate.net |

| Thiazolidin-4-one derivatives | C. albicans | Hydroxy and nitro derivatives were more potent than fluconazole. | nanobioletters.com |

| 5-Arylidene-2,4-thiazolidinediones | Candida species | Exhibited high fungistatic and fungicidal activity. | nih.gov |

| 2,3-diaryl-thiazolidin-4-ones | Various | Activity exceeded or was equipotent to bifonazole and ketoconazole. | nih.gov |

Anticancer and Antiproliferative Research (in vitro/preclinical)

The anticancer potential of thiazolidine-4-carboxylic acid derivatives is an area of extensive research. These compounds have been evaluated in numerous cancer cell lines and have shown promise as antiproliferative agents. nih.gov

Evaluation in Cancer Cell Lines and Tumor Models

Thiazolidin-4-one derivatives have demonstrated significant anticancer activities across a variety of cancer cell lines. nih.gov For instance, a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) were synthesized and showed potent growth-inhibition against melanoma and prostate cancer cell lines. nih.gov Two specific derivatives strongly inhibited the growth of all nine types of cancer cells tested in the NCI-60 screen, with GI50 values ranging from 0.12 μM to 10.9 μM. nih.gov One of these was particularly potent against all eight melanoma tumor cell lines tested (GI50 = 0.13−1.48 μM). nih.gov

Other studies have shown the efficacy of these derivatives against colon cancer (HT-29, Caco-2), lung cancer (A549), and breast cancer (MDA-MB-231, MCF-7) cell lines. nih.govnih.govnih.gov For example, one thiazolidin-4-one derivative reduced cell proliferation and induced apoptosis in HT-29, A549, and MDA-MB-231 cell lines with IC50 values of 0.073, 0.35, and 3.10 µM, respectively. nih.gov In vivo studies on nude mice with A375 melanoma tumors showed that one ATCAA derivative inhibited tumor growth in a dose-dependent manner, showing higher efficacy than the standard drug dacarbazine (B1669748) at a lower dose. nih.gov

| Derivative Class | Cancer Cell Line(s) | Activity Range (IC50/GI50) | Reference |

|---|---|---|---|

| (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) | NCI-60 Panel (Leukemia, Melanoma, Colon, etc.) | GI50 = 0.12 μM - 10.9 μM | nih.gov |

| Thiazolidin-4-one derivative | HT-29 (colon), A549 (lung), MDA-MB-231 (breast) | IC50 = 0.073, 0.35, 3.10 µM, respectively | nih.gov |

| 4-Thiazolidinone-based derivative (Les-3166) | A549 (lung), SH-SY5Y (neuroblastoma), CACO-2 (colorectal) | Decreased metabolic activity from 10 to 100 µM | nih.gov |

| Thiazolidine-2,4-dione derivative (14a) | Caco-2 (colorectal), HepG-2 (liver) | IC50 = 1.5 and 31.5 μM, respectively | plos.org |

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Colony Formation Inhibition)

The antiproliferative effects of thiazolidine-4-carboxylic acid derivatives are attributed to several mechanisms, most notably the induction of apoptosis. nih.gov Studies have shown that these compounds can trigger programmed cell death in cancer cells. For example, certain ATCAA derivatives increased the percentage of cancer cells undergoing apoptosis (sub-G1 phase). nih.gov One specific 4-thiazolidinone (B1220212) derivative was found to induce apoptosis-dependent death and caspase activation by over 50% in human colorectal cancer cell lines. nih.gov

The induction of apoptosis is often mediated through the activation of caspases. One study demonstrated that a thiazolidinone derivative, Les-3166, caused a significant increase in caspase-3 activity in A549, SH-SY5Y, and CACO-2 cancer cell lines. nih.gov Furthermore, another derivative was found to exert its apoptotic effect by significantly down-regulating the expression of anti-apoptotic genes like Bcl-2, Survivin, and TGF. plos.org In addition to apoptosis, these compounds have been shown to strongly inhibit melanoma colony formation, further highlighting their potential as anticancer agents. nih.gov

Antioxidant and Cytoprotective Roles (in vitro/preclinical)

Thiazolidine-4-carboxylic acid derivatives possess dual activity as antioxidants and cysteine prodrugs, which contributes to their cytoprotective effects against oxidative stress. google.com The antioxidant properties stem from the phenolic portion of the molecules, which has free radical scavenging activity. google.com The thiazolidine-4-carboxylate portion can act as a cysteine prodrug. google.com Cysteine is a crucial amino acid for the synthesis of glutathione (B108866), a key component of the cellular defense system against oxidative damage. google.com

Numerous studies have reported the antioxidant activity of thiazolidine derivatives. irispublishers.com For instance, the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this potential. In one study, a synthesized thiazolidine derivative showed maximum antioxidant potential with an IC50 value of 18.17 ± 1.0 µg/mL. nih.gov Another investigation found two thiazolidine-4-carboxylic acid derivatives with significant antioxidant activities, showing EC50 values of 12.16 μg/mL and 13.97 μg/mL, respectively, which was comparable to the standard, ascorbic acid (10.14 μg/mL). zu.ac.ae This effect was attributed to the presence of phenolic fragments in their structures. zu.ac.ae

The cytoprotective role of these compounds is linked to their ability to supplement the natural defense system by facilitating glutathione synthesis, thereby protecting cellular systems from damage caused by active oxygen species. google.com L-2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has been shown to increase cellular glutathione and protect against cisplatin-induced renal injury by reducing reactive oxygen species (ROS) levels. nih.gov This highlights the potential of these compounds to mitigate tissue damage induced by oxidative stress. google.com

| Derivative | Assay | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Compound 3d | DPPH | IC50 = 18.17 ± 1.0 µg/mL | nih.gov |

| Compound P8 | DPPH | EC50 = 12.16 μg/mL | zu.ac.ae |

| Compound P9 | DPPH | EC50 = 13.97 μg/mL | zu.ac.ae |

| Ascorbic Acid (Standard) | DPPH | EC50 = 10.14 μg/mL | zu.ac.ae |

Thiol Antioxidant Capacity of Thiazolidine-4-carboxylic Acid Derivatives

Thiazolidine-4-carboxylic acid derivatives are recognized for their potential as antioxidants, a property attributed to the presence of a thiol (-SH) group, which is crucial for scavenging reactive oxygen species (ROS). The antioxidant activity of these compounds is closely linked to their ability to donate a hydrogen atom from the thiol group, thereby neutralizing free radicals.

The structure of the substituent at the 2-position of the thiazolidine ring can influence the antioxidant capacity. While specific studies on the 2-butyl derivative are not extensively detailed in the available literature, research on a range of 2-substituted thiazolidine-4-carboxylic acids indicates that the nature of this substituent modulates the compound's antioxidant potential. The electronic and steric properties of the substituent can affect the stability of the resulting thiyl radical and, consequently, the compound's effectiveness as a radical scavenger.

The antioxidant mechanism of these derivatives is analogous to that of other thiol-containing compounds like N-acetylcysteine (NAC). They can directly react with oxidizing species such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂⁻). This reactivity helps to mitigate cellular damage caused by oxidative stress, which is implicated in numerous pathological conditions.

Prodrug Potential for Cysteine and Glutathione Biosynthesis

One of the most significant biological roles of 2-substituted thiazolidine-4-carboxylic acid derivatives is their function as prodrugs of L-cysteine. L-cysteine is a semi-essential amino acid that serves as a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. Direct administration of L-cysteine is often limited by its poor stability and low bioavailability.

Thiazolidine-4-carboxylic acid derivatives can effectively deliver L-cysteine into cells. Once inside the cell, the thiazolidine ring undergoes hydrolysis to release free L-cysteine. This intracellular release of cysteine bypasses the limitations of direct cysteine supplementation and boosts the de novo synthesis of glutathione. The increased intracellular levels of GSH enhance the cell's antioxidant defenses and protect it from oxidative damage.

The efficiency of these compounds as cysteine prodrugs is influenced by the nature of the substituent at the 2-position. The stability of the thiazolidine ring and its susceptibility to hydrolysis can be modulated by the steric and electronic characteristics of the 2-substituent. This allows for the design of prodrugs with tailored release kinetics for specific therapeutic applications.

Table 1: Prodrug Potential of Thiazolidine-4-carboxylic Acid Derivatives

| Derivative Class | Prodrug Function | Released Bioactive Molecule | Key Benefit |

| 2-Alkyl-1,3-thiazolidine-4-carboxylic acids | Cysteine Prodrug | L-Cysteine | Enhances intracellular glutathione (GSH) synthesis. |

Enzyme Inhibition Studies

Urease Inhibition by Thiazolidine Carboxylic Acid Derivatives

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a significant factor in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori. The inhibition of urease is, therefore, a key target for the development of new therapeutic agents.

Several studies have demonstrated the potential of thiazolidine-4-carboxylic acid derivatives as urease inhibitors. The inhibitory activity of these compounds is attributed to their ability to interact with the nickel ions in the active site of the enzyme. The sulfur and nitrogen atoms of the thiazolidine ring can coordinate with the metal ions, disrupting the catalytic function of the enzyme.

The structure of the substituent at the 2-position plays a crucial role in determining the inhibitory potency. Research on various derivatives has shown that modifications to this substituent can significantly impact the compound's ability to bind to the urease active site. For instance, the presence of aromatic or heterocyclic rings at this position has been shown to enhance inhibitory activity in some cases. While specific data for the 2-butyl derivative is limited, the general findings suggest that 2-alkyl-substituted derivatives also possess the potential for urease inhibition.

Table 2: Urease Inhibition by Thiazolidine-4-carboxylic Acid Derivatives

| Compound Class | Target Enzyme | Mechanism of Inhibition | Potential Application |

| Thiazolidine-4-carboxylic acid derivatives | Urease | Interaction with Ni²⁺ ions in the active site. | Treatment of H. pylori infections. |

Exploration of Other Enzymatic Targets

Beyond urease, derivatives of thiazolidine-4-carboxylic acid have been investigated for their inhibitory effects on a range of other enzymes. The versatile structure of the thiazolidine ring allows for the design of inhibitors targeting various enzyme classes.

One area of interest is the inhibition of proteases. The carboxylic acid moiety and the heterocyclic ring system can interact with the active sites of these enzymes, leading to their inhibition. For example, derivatives of thiazolidine-4-carboxylic acid have been explored as potential inhibitors of viral proteases, which are essential for viral replication.

Another potential target is the family of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). By inhibiting these enzymes, thiazolidine derivatives could exert anti-inflammatory effects. The specific interactions with these enzymes would depend on the nature and stereochemistry of the substituents on the thiazolidine ring.

Further research is ongoing to explore the full spectrum of enzymatic targets for this class of compounds, with the aim of developing novel therapeutic agents for a variety of diseases. The structural diversity that can be achieved through modification of the 2-substituent makes 2-alkyl-1,3-thiazolidine-4-carboxylic acids, including the 2-butyl derivative, a promising scaffold for future drug discovery efforts.

Structure Activity Relationship Sar Studies of 2 Butyl 1,3 Thiazolidine 4 Carboxylic Acid Analogs

Impact of 2-Substituent Modifications on Biological Activity

The substituent at the C-2 position of the thiazolidine (B150603) ring is a critical determinant of biological activity, influencing potency, selectivity, and target interaction.

While comprehensive studies detailing the effects of varying alkyl chain lengths and branching at the C-2 position are not extensively documented, general principles can be inferred from related research. The size, lipophilicity, and steric profile of the 2-alkyl group are expected to modulate the compound's ability to fit into the binding pocket of its biological target. For instance, in a study on 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid derivatives, analogs with 2-methyl and 2,2-dimethyl substituents were synthesized and evaluated for antimicrobial activity, indicating that even minor changes in alkyl substitution can be explored to modify biological profiles researchgate.net. However, a systematic comparison of a homologous series (e.g., methyl, ethyl, propyl, butyl) is necessary to establish a definitive relationship between alkyl chain length and efficacy.

In contrast to 2-alkyl analogs, the SAR of 2-aryl and 2-heteroaromatic derivatives has been extensively investigated, particularly for anticancer and antiviral applications. The introduction of a phenyl ring or other aromatic systems at the C-2 position often confers potent biological activity.

Research on 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) as anticancer agents has shown that the nature and position of substituents on the phenyl ring are crucial for potency and selectivity nih.govnih.gov. For example, certain substitution patterns on the phenyl ring can lead to significant growth-inhibition activity against melanoma and prostate cancer cell lines nih.gov. In studies of tyrosinase inhibitors, a 2-(2,4-dimethoxyphenyl) substituent was found to be particularly effective, suggesting that electron-donating groups on the aromatic ring can enhance binding to the target enzyme nih.gov.

Similarly, in the context of antiviral agents, 2-aryl substituted thiazolidine-4-carboxylic acids have demonstrated promising activity against avian influenza virus (AIV) and infectious bronchitis virus (IBV). The electronic properties of the substituents on the aromatic ring play a key role in determining the inhibitory concentration.

| Compound Class | 2-Substituent Example | Biological Activity | Key SAR Finding |

|---|---|---|---|

| Anticancer (Melanoma) | 2-(4-Trifluoromethylphenyl) amide | Potent growth-inhibition | Electron-withdrawing groups on the phenyl ring can enhance anticancer activity. nih.gov |

| Anticancer (Prostate) | 2-(3-Ethoxyphenyl) amide | High potency and selectivity | Lipophilic substituents at the meta position of the phenyl ring are favorable. nih.gov |

| Tyrosinase Inhibition | 2-(2,4-Dimethoxyphenyl) | Competitive inhibition | Electron-donating methoxy (B1213986) groups enhance binding affinity to the enzyme's active site. nih.gov |

| Antiviral (Influenza A) | 2-(4-Nitrophenyl) | Moderate neuraminidase inhibition | Aromatic rings with specific electronic features are important for target interaction. nih.gov |

Stereochemical Considerations in Thiazolidine-4-carboxylic Acid Activity

The synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids from L-cysteine and an aldehyde (such as pentanal for the 2-butyl analog) introduces a new chiral center at the C-2 position. Since the C-4 position retains the (R) configuration from L-cysteine, the reaction typically produces a mixture of diastereomers: (2S,4R)-trans and (2R,4R)-cis.

The spatial arrangement of the C-2 substituent relative to the C-4 carboxylic acid group can have a profound impact on biological activity. The synthesis of these compounds often results in a diastereomeric mixture, and the ratio of these isomers can be influenced by the reaction solvent nanobioletters.comresearchgate.net. In many studies, this mixture is tested without separation, and the reported activity is that of the combined isomers nih.govresearchgate.net.

The specific three-dimensional structure of each diastereomer dictates how it interacts with the binding site of a biological target, such as an enzyme or receptor. One isomer may fit optimally into a binding pocket, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) that lead to a potent biological response, while the other isomer may bind weakly or not at all.

For example, in the case of 2-arylthiazolidine-4-carboxylic acid amides, the major (cis) and minor (trans) diastereomers could be distinguished by NMR, showing distinct chemical shifts for the protons on the thiazolidine ring nih.gov. This structural difference would translate into a different presentation of the C-2 and C-4 substituents to the biological target, leading to potentially different binding affinities and efficacies. The stable configuration and prevention of epimerization at the C-2 position can sometimes be achieved through N-protection of the thiazolidine ring, which locks the stereochemistry and allows for the study of a single, stable isomer researchgate.net.

Modifications to the Carboxylic Acid and Thiazolidine Ring

Modifications to the core structure, specifically the carboxylic acid at C-4 and the secondary amine at N-3, provide additional avenues to modulate the compound's properties and biological activity.

Converting the C-4 carboxylic acid to a carboxamide has been a particularly successful strategy in the development of anticancer agents. Studies on ATCAAs demonstrated that the nature of the amide substituent is a key factor for cytotoxicity. For instance, attaching a long alkyl chain, such as a hexadecyl (C16) group, to the amide nitrogen resulted in compounds with potent and selective activity against prostate cancer cells nih.govnih.gov. This suggests that the lipophilicity and length of the amide side chain are critical for activity.

Modification of the secondary amine at the N-3 position, typically through acylation (e.g., N-acetylation), also significantly impacts the molecule's biological profile. In some antiviral studies, N-acetylation of 2-arylthiazolidine-4-carboxylic acids led to a decrease in activity compared to the parent compounds with a free amine nanobioletters.com. This indicates that the free N-H group may be important for hydrogen bonding interactions with the biological target. Conversely, N-acetylation can prevent the epimerization at C-2, thereby stabilizing a specific diastereomer researchgate.net.

| Modification Type | Example | Effect on Activity | Rationale / Observation |

|---|---|---|---|

| C-4 Carboxylic Acid to Amide | (2-Aryl)-thiazolidine-4-carboxamide | Increased anticancer activity | Introduction of a lipophilic alkyl chain on the amide enhances potency and selectivity. nih.govnih.gov |

| N-3 Acylation | N-Acetyl-2-aryl-thiazolidine-4-carboxylic acid | Decreased antiviral activity | The free N-H group may be crucial for target binding; its blockage reduces efficacy. nanobioletters.com |

| N-3 Acylation | N-Acetyl-thiazolidine-4-carboxylic acid | Stabilizes C-2 stereocenter | N-acetylation can prevent epimerization, locking the molecule into a single diastereomeric form. researchgate.netbiosynth.com |

Derivatization of the Carboxyl Group and its Bioactivity Implications

The carboxyl group of thiazolidine-4-carboxylic acid derivatives is a primary site for chemical modification to modulate their biological properties. Research has shown that converting the carboxylic acid to esters or amides can significantly impact the antimicrobial activity of these compounds. researchgate.net

In one study, a series of 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl esters were synthesized by coupling the parent carboxylic acid with various amino acid methyl ester hydrochlorides. researchgate.net These derivatives were then further modified into corresponding hydrazides and N-benzylidine glycine (B1666218) hydrazones. researchgate.net The synthesized compounds were evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. researchgate.net

The results of these studies indicated that the nature of the amino acid ester coupled to the thiazolidine core plays a crucial role in the antimicrobial profile. For instance, certain derivatives exhibited notable activity against specific microorganisms, suggesting that the size, lipophilicity, and electronic properties of the substituent at the carboxyl group are important determinants of bioactivity. researchgate.net The conversion of the carboxyl group into larger, more complex moieties like amino acid hydrazides and hydrazones also led to varied antimicrobial responses, highlighting the therapeutic potential of such derivatization strategies. researchgate.net

Table 1: Antimicrobial Activity of 2-Substituted-3-acetyl-thiazolidine-4-carbonyl Amino Acid Methyl Esters researchgate.net

| Compound No. | R | R' | R" |

|---|---|---|---|

| 3 | H | CH | H |

| 4 | H | CH | CH₃ |

| 5 | H | CH | CH(CH₃)₂ |

| 6 | CH₃ | CH | H |

| 7 | CH₃ | CH | CH₃ |

| 8 | CH₃ | CH | CH(CH₃)₂ |

| 9 | H | Ph | H |

| 10 | H | Ph | CH₃ |

| 11 | H | Ph | CH(CH₃)₂ |

Note: The bioactivity data for these specific compounds against various microorganisms can be found in the source literature.

Substitutions on the Thiazolidine Heterocycle

Modifications to the thiazolidine ring itself, particularly at the 2-position, have been extensively studied to understand their impact on biological activity. The substituent at this position is often derived from the aldehyde used in the initial synthesis with L-cysteine. researchgate.net

Studies on 2-arylthiazolidine-4-carboxylic acid derivatives have shown that the nature of the aryl substituent significantly influences their antibacterial properties. For example, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can alter the compound's potency. researchgate.net One study demonstrated that a (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid derivative exhibited potent antibacterial activity against P. aeruginosa, superior to that of penicillin G and kanamycin (B1662678) B. researchgate.net This highlights the importance of both the substituent on the aryl ring (fluoro and hydroxyl groups) and the presence of a tert-butoxycarbonyl (BOC) group on the nitrogen of the thiazolidine ring. researchgate.net

The addition of a BOC group at the 3-position of the thiazolidine ring has been shown to generally enhance antibacterial activity compared to the parent 2-arylthiazolidine-4-carboxylic acid derivatives. researchgate.net This suggests that increasing the lipophilicity and steric bulk at the nitrogen atom can be a favorable modification for improving bioactivity.

Furthermore, the stereochemistry at the C-2 position, which can exist as a mixture of diastereomers (cis and trans), is also a critical factor. nanobioletters.com The ratio of these isomers can be influenced by the solvent used during synthesis, and it is plausible that the different spatial arrangements of the substituent at C-2 could lead to differential interactions with biological targets. nanobioletters.comresearchgate.net

Table 2: Comparison of Antibacterial Activity of 2-Arylthiazolidine-4-carboxylic Acid Derivatives researchgate.net

| Compound | R Group at C-2 | N-Substituent | Notable Activity |

|---|---|---|---|

| Analog Series 1 | Various Aryl Groups | H | Moderate Activity |

| Analog Series 2 | Various Aryl Groups | BOC | Enhanced Activity |

| Compound 14 | 5-fluoro-2-hydroxyphenyl | BOC | Potent against P. aeruginosa |

Note: BOC = tert-butoxycarbonyl. The table provides a qualitative summary of the findings.

Computational and Theoretical Studies of 2 Butyl 1,3 Thiazolidine 4 Carboxylic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-Butyl-1,3-thiazolidine-4-carboxylic acid. These methods provide a detailed view of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of thiazolidine-4-carboxylic acid, DFT calculations, particularly at the B3LYP level of theory, are employed for geometry optimization to determine the most stable three-dimensional structure of the molecule. ekb.egresearchgate.net These calculations are also crucial for determining the energies of the molecule and its complexes, providing a theoretical basis that often aligns well with experimental findings. ekb.egresearchgate.net The application of DFT helps in characterizing the molecular structure and predicting various spectroscopic and electronic properties. ekb.eg

Theoretical methods are also applied to predict the physicochemical properties of 2-substituted thiazolidine-4-carboxylic acids, such as their acidity constants (pKa). ijprajournal.com These predictions are often part of broader Quantitative Structure-Property Relationship (QSPR) studies. ijprajournal.com A key aspect of these studies is the calculation of electronic properties derived from the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energies of the HOMO and LUMO orbitals are critical indicators of a molecule's reactivity. HOMO energy is related to the molecule's ability to donate electrons, while LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an important parameter for assessing molecular stability and reactivity. researchgate.net While specific HOMO/LUMO energy values for this compound are not detailed in the available literature, the general approach for its structural class involves these calculations to inform predictions of chemical behavior. researchgate.net

| Computational Method | Calculated Properties | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Geometry, Molecular Energies | Structural and electronic analysis of thiazolidine-4-carboxylic acid derivatives |

| Ab initio methods | HOMO/LUMO Energies, Electrostatic Potentials | Prediction of acidity and reactivity for QSAR/QSPR models |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for exploring the potential biological activity of molecules like this compound by simulating their interaction with biological targets.

Molecular docking studies have been performed on 2-substituted thiazolidine-4-carboxylic acid analogs to investigate their potential as enzyme inhibitors, with urease being a notable target. researchgate.netnih.gov Urease is an enzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori. nih.gov In these computational studies, the thiazolidine (B150603) derivative is placed into the active site of the urease enzyme to predict its binding orientation and affinity. researchgate.netnih.gov The analysis focuses on the interactions between the ligand (the thiazolidine derivative) and the amino acid residues in the enzyme's active site. For (4R)-thiazolidine carboxylic acid, it has been shown that the carboxylic terminal can bind tightly to the bimetallic nickel center of urease. researchgate.net The specific interactions for the 2-butyl derivative would similarly involve hydrogen bonds, hydrophobic interactions, and potential coordination with the nickel ions in the active site. researchgate.netnih.gov

| Biological Target | Key Interactions | Potential Effect |

|---|---|---|

| Urease | Binding to the bimetallic nickel center, hydrogen bonding, and hydrophobic interactions with active site residues. | Inhibition of enzyme activity. |

Computational approaches are integral to modern drug discovery, with virtual screening being a key technique. nih.gov For identifying potential urease inhibitors, large libraries of compounds can be computationally screened to select promising candidates for synthesis and further testing. researchgate.netnih.gov Thiazolidine-4-carboxylic acid and its derivatives are often included in such screening efforts. researchgate.netnih.gov Following initial identification, lead optimization strategies can be employed. This involves making targeted chemical modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, such strategies would involve computational analysis of how modifications to the butyl group or other parts of the molecule could enhance its binding to the target enzyme. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

QSAR and QSPR studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.netnih.gov For thiazolidine-4-carboxylic acid derivatives, QSAR models have been developed to predict various activities, including anti-influenza neuraminidase inhibition. nih.gov Similarly, QSPR models have been used to predict properties like aqueous solubility. researchgate.netresearchgate.net

These models are built using calculated molecular descriptors, which can include quantum chemical parameters like HOMO/LUMO energies and electrostatic potentials, as well as topological and constitutional indices. ijprajournal.comresearchgate.net While specific QSAR/QSPR models focusing solely on this compound are not available, it would be included in datasets for developing broader models for 2-alkyl-thiazolidine-4-carboxylic acids. researchgate.netresearchgate.net Such models are valuable for predicting the properties and activities of new, unsynthesized derivatives and for guiding the design of compounds with desired characteristics. researchgate.netnih.gov

Prediction of Solubility and other Physicochemical Parameters

The prediction of physicochemical parameters is a cornerstone of computational drug discovery, providing essential information about a molecule's potential behavior in biological systems. For this compound, various in silico tools and models can be employed to estimate properties such as solubility, lipophilicity (logP), pKa, and others. These predictions are often based on the compound's chemical structure and leverage large datasets of experimentally determined properties of other molecules.

Quantitative Structure-Property Relationship (QSPR) models are a common approach for predicting these parameters. These models establish a mathematical relationship between a molecule's structural features (descriptors) and its physicochemical properties. For thiazolidine-4-carboxylic acid derivatives, studies have shown that descriptors related to molecular size, polarity, and hydrogen bonding capabilities are significant in determining their solubility and other properties.

A study on the acidity constants of thiazolidine-4-carboxylic acid derivatives utilized ab initio calculations to determine quantum chemical descriptors, which were then used to build predictive models using methods like Partial Least Squares (PLS) and Genetic Algorithm-Partial Least Squares (GA-PLS). researchgate.net These models demonstrated a high degree of accuracy in predicting pKa values, with relative errors of prediction being quite low. researchgate.net While specific data for the 2-butyl derivative is not available, the methodologies from such studies are directly applicable.

The following table illustrates the types of physicochemical parameters that are typically predicted for a compound like this compound using computational methods. The values provided are hypothetical and for illustrative purposes, based on general trends for similar small organic molecules.

| Physicochemical Parameter | Predicted Value (Illustrative) | Computational Method Employed |

| Molecular Weight ( g/mol ) | 189.27 | --- |

| Aqueous Solubility (logS) | -2.5 | QSPR Models |

| Lipophilicity (logP) | 1.8 | Fragment-based contribution methods |

| pKa (acidic) | 3.5 | Ab initio calculations, QSPR |

| Polar Surface Area (Ų) | 69.5 | Molecular mechanics calculations |

| Number of Hydrogen Bond Donors | 2 | --- |

| Number of Hydrogen Bond Acceptors | 3 | --- |

Development of Predictive Models for Biological Efficacy

Predictive models for biological efficacy aim to forecast the therapeutic potential of a compound against specific biological targets. For this compound, this involves developing Quantitative Structure-Activity Relationship (QSAR) models and employing molecular docking simulations.

QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activities. For thiazolidine-4-carboxylic acid derivatives, QSAR studies have been conducted for various biological targets, including neuraminidase, tyrosinase, and various receptors involved in neuroprotection. nih.govnih.govtandfonline.com These studies have highlighted that the nature of the substituent at the 2-position of the thiazolidine ring plays a critical role in determining the biological activity. The size, hydrophobicity, and electronic properties of this substituent can significantly influence the compound's interaction with the target protein. For instance, a 2D-QSAR model developed for thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors showed that electrostatic and steric properties have a predominant influence on the biological activity. researchgate.net

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a small molecule to its target protein. In silico studies on thiazolidine derivatives have utilized molecular docking to understand their binding modes with enzymes like mushroom tyrosinase and proteins implicated in neuroinflammation. nih.govtandfonline.com For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating a scoring function to estimate its binding affinity. The butyl group at the 2-position would likely engage in hydrophobic interactions within the binding pocket of the target protein.

The development of predictive models for the biological efficacy of this compound would typically involve the following steps, as informed by research on related compounds:

Dataset Collection: A dataset of thiazolidine derivatives with experimentally determined biological activities against a specific target would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a QSAR model relating the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. researchgate.net

The following table summarizes key molecular descriptors that would be relevant in a QSAR model for predicting the biological efficacy of this compound.

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Efficacy |

| Topological | Molecular Connectivity Index | Describes the size and branching of the molecule. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in electronic interactions. |

| Steric | Molar Refractivity | Reflects the volume of the molecule and its potential for steric hindrance or favorable van der Waals interactions. |

| Hydrophobic | LogP | Indicates the molecule's partitioning between aqueous and lipid environments, crucial for membrane permeability and hydrophobic interactions with the target. |

By applying these computational and theoretical approaches, researchers can gain valuable, albeit predictive, insights into the properties and potential biological activity of this compound, thereby rationalizing and prioritizing its further development.

Future Research Directions for 2 Butyl 1,3 Thiazolidine 4 Carboxylic Acid

Exploration of Novel Biological Targets and Therapeutic Pathways

The thiazolidine-4-one scaffold and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.com For instance, certain derivatives have been synthesized and evaluated as potential neuraminidase inhibitors to combat the influenza virus, with molecular docking studies supporting their mechanism of action. nih.gov Other studies have focused on designing thiazolidine-2,4-dione derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy for preventing angiogenesis. nih.gov

Future investigations should aim to screen 2-Butyl-1,3-thiazolidine-4-carboxylic acid and its novel analogs against a broad array of biological targets. This could uncover previously unknown therapeutic applications. High-throughput screening campaigns against diverse enzyme families (e.g., kinases, proteases) and receptors could reveal unexpected activities. Furthermore, exploring its potential as an inhibitor for targets like urease, which is implicated in pathogenic bacterial infections, could be a fruitful avenue, given that other 2-substituted thiazolidine (B150603) carboxylic acids have shown promise in this area. nih.govresearchgate.net Identifying new therapeutic pathways will be crucial in expanding the clinical relevance of this compound.

Advanced Synthetic Strategies for Analog Development and Stereochemical Control

The biological activity of thiazolidine derivatives is highly dependent on the substituents at various positions of the heterocyclic ring. mdpi.com The synthesis of these compounds often begins with the reaction of an amino acid, such as L-cysteine, with an aldehyde. novapublishers.comnanobioletters.com This reaction typically yields a mixture of diastereomers (e.g., (2R,4R) and (2S,4R)), and the ratio of these isomers can be influenced by reaction conditions. researchgate.netnanobioletters.com

Future synthetic efforts should focus on advanced strategies that allow for precise control over the stereochemistry at the C2 and C4 positions of the thiazolidine ring, as stereoisomers can have vastly different biological activities and binding affinities. researchgate.net Stereoselective synthesis methods are critical for producing specific isomers for detailed biological evaluation. uzh.ch Furthermore, the development of novel one-pot, multi-component reactions and the application of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the synthesis of diverse analogs of this compound more efficient and sustainable. nih.gov These advanced synthetic routes will enable the creation of extensive libraries of related compounds, facilitating comprehensive structure-activity relationship (SAR) studies to identify derivatives with optimized potency and selectivity.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential of this compound, it is essential to elucidate its precise mechanism of action at a molecular level. Multi-omics integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level view of how a compound affects biological systems. nih.govrsc.org This approach can provide a comprehensive picture of the molecular responses induced by chemical exposure. nih.govresearchgate.net

Applying omics technologies in studies involving this compound can help identify the specific cellular pathways it modulates. For example, transcriptomics (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into the metabolic pathways affected by the compound. mdpi.com Integrating these datasets can uncover novel drug targets, identify biomarkers for efficacy, and reveal potential off-target effects, thereby providing a robust foundation for its clinical development. nih.gov